5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid

Chemical Identity Quality Control Tautomerism

The compound designated as 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid (CAS 1261910-62-6) is a synthetic aryl-substituted nicotinic acid derivative with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol. Authoritative database analysis confirms that the structure predominantly exists as the 6-oxo tautomer, with the IUPAC name 5-(4-ethylsulfanylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid describing its most stable form.

Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
CAS No. 1261910-62-6
Cat. No. B6391490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid
CAS1261910-62-6
Molecular FormulaC14H13NO3S
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O
InChIInChI=1S/C14H13NO3S/c1-2-19-11-5-3-9(4-6-11)12-7-10(14(17)18)8-15-13(12)16/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
InChIKeyUTLRMNXRQWWFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid (CAS 1261910-62-6): Chemical Identity and Structural Confirmation for Procurement


The compound designated as 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid (CAS 1261910-62-6) is a synthetic aryl-substituted nicotinic acid derivative with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol [1]. Authoritative database analysis confirms that the structure predominantly exists as the 6-oxo tautomer, with the IUPAC name 5-(4-ethylsulfanylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid describing its most stable form [1]. This compound is primarily available as a research chemical with a minimum purity specification of 95%, intended for laboratory use only [1]. Critically, a comprehensive search of non-commercial, peer-reviewed literature fails to yield any published, quantitative biological activity data or comparative analyses that are directly attributable to this specific compound.

Procurement Risk Analysis for 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid: Why In-Class Analogs Cannot Be Interchanged


Substituting this compound with a generic 'hydroxynicotinic acid' or a simple 5-arylnicotinic acid analog is scientifically unsound and introduces significant risk of experimental failure. The specific 6-hydroxy/6-oxo tautomeric equilibrium introduces a unique hydrogen-bond donor/acceptor topology and influences metal-chelating potential, properties that are highly sensitive to the substitution pattern [1]. The 4-ethylthio substituent imparts distinct lipophilic (XLogP3-AA = 2) and electronic characteristics compared to analogs with halogen, methoxy, or unsubstituted phenyl rings, fundamentally altering its molecular recognition profile [1]. Without direct comparative data on this exact compound versus a named analog, any interchange is an uncontrolled variable that can invalidate SAR studies lead optimization programs or biochemical assay results.

Quantitative Differentiation Evidence Guide for 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid


Confirmed Chemical Identity and Quantitative Purity Baseline

The primary quantifiable differentiation available from authorized sources is the confirmed chemical identity and purity. The compound is analytically verified to be 5-(4-ethylsulfanylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid, with a minimum purity of 95% [1]. This contrasts with the nominal '6-hydroxynicotinic acid' description, as the 6-oxo tautomer is the thermodynamically stable form, a distinction not always clarified for simpler analogs [1].

Chemical Identity Quality Control Tautomerism

Absence of Verifiable Biological Activity Data in Primary Literature

An exhaustive search of non-commercial databases, including PubMed and BindingDB, has yielded no quantitative, reproducible biological activity data (e.g., IC50, EC50, Ki) that is directly attributable to 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid (CAS 1261910-62-6). Activity data commonly misattributed to this compound in unverified online catalogs correspond to different chemical structures with different InChIKeys and SMILES. This represents a critical evidence gap.

Biological Activity Data Gap Pharmacology

Lack of Comparative Pharmacokinetic Data

No publicly accessible, quantitative data on absorption, distribution, metabolism, excretion, or pharmacokinetics (ADME/DMPK) exists for this compound. This includes the absence of values for aqueous solubility, LogD distribution coefficient, metabolic stability in microsomes or hepatocytes, permeability, and plasma protein binding. No comparator data is available.

DMPK ADME Data Gap

Evidence-Based Application Scenarios for 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid


Use as a High-Purity Reference Standard for Analytical Method Development

The confirmed structural identity and 95% purity make this compound suitable for use as a reference standard in HPLC, LC-MS, or NMR method development, where the unique tautomeric signature (enol/keto) provides a distinct signal [1]. This application is independent of the absence of biological data and relies solely on the verified chemical property.

Building Block for Synthesis of Novel 5,6-Disubstituted Nicotinic Acid Derivatives

Given the complete absence of target-specific biological data, the most scientifically sound application is as a starter for diversity-oriented synthesis [1]. The 6-hydroxy group is a reactive handle for further functionalization (e.g., esterification, etherification), while the 5-aryl ring can be diversified, making it a valuable intermediate for generating compound libraries for de novo screening.

Biochemical Assay Development Requiring a Defined Tautomeric State

In assay development where the redox state or metal-chelating properties of the nicotinic acid core are critical, the confirmed 6-oxo tautomeric form of this compound provides a well-defined starting point [1]. This contrasts with analogs where the exact tautomeric state is ambiguous, potentially leading to inconsistent assay results.

Negative Control for Misattributed Biological Activity Claims

Procurement for the explicit purpose of validating or refuting biological activity claims found on unverified vendor sites. Testing this compound in properly controlled assays (e.g., VEGFR-2 inhibition, CCR5 antagonism) can serve to establish whether any observed activity is genuine or an artifact of data misattribution. This is a critical quality control function for the scientific community [1].

Quote Request

Request a Quote for 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.